2-(Methanesulfonylmethyl)benzonitrile

Übersicht

Beschreibung

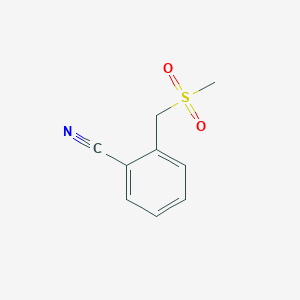

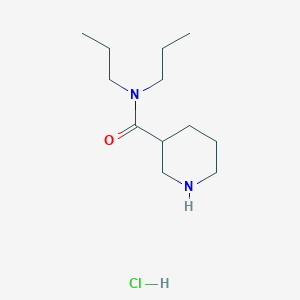

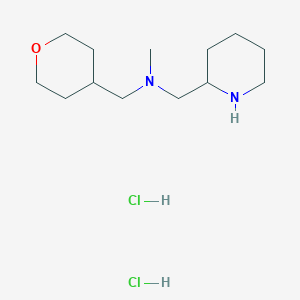

2-(Methanesulfonylmethyl)benzonitrile, also known as MSMBN, is an organic compound that belongs to the benzylsulfonyl group of compounds. It has a CAS Number of 25195-58-8 . The molecular formula is C9H9NO2S and the molecular weight is 195.24 g/mol .

Molecular Structure Analysis

The InChI code for 2-(Methanesulfonylmethyl)benzonitrile is 1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 . This indicates the presence of a methylsulfonyl group attached to a benzonitrile.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methanesulfonylmethyl)benzonitrile include a molecular weight of 195.24 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-(Methanesulfonylmethyl)benzonitrile has been utilized in the synthesis of deuterated compounds, such as in the preparation of deuterated PF-2413873a for use as a bioanalytical standard in clinical trials. The synthesis process explored unusual base-catalyzed exchange reactions and highlighted the chemical's role in achieving selective labeling and understanding the sensitivity and selectivity of base-promoted exchange reactions (Rozze & Fray, 2009).

Catalysis and Organic Transformations

Research has shown the effectiveness of methanesulfonic acid as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles, demonstrating its utility in facilitating reactions under mild conditions and providing high yields of the target compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Environmental Applications

A study comparing the adsorptive removal of fish anaesthetics from water in Recirculating Aquaculture Systems highlighted the comparison between commercial activated carbon and alternative adsorbents, pointing towards the potential of utilizing such chemicals in environmental remediation (Ferreira et al., 2016).

Material Science

In material science, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for use in proton exchange membrane fuel cells. This research aimed at improving fuel cell performance by tuning the molecular structure to achieve desirable properties such as water uptake, proton conductivity, and methanol permeability (Sankir, Kim, Pivovar, & McGrath, 2007).

Advanced Organic Synthesis Techniques

The development of state-of-the-art methodologies for the palladium-catalyzed cyanation of aryl halides, using non-toxic and cost-effective cyanating agents, showcases the importance of 2-(Methanesulfonylmethyl)benzonitrile in creating more sustainable and economically feasible synthetic routes (Schareina, Zapf, & Beller, 2004).

Eigenschaften

IUPAC Name |

2-(methylsulfonylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLLMIFDFXORKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methanesulfonylmethyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)

![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)